molecular formula C21H12N2O6SSr B579338 strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 15792-20-8

strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B579338
CAS No.: 15792-20-8
M. Wt: 508.015
InChI Key: OEQPSFXXSPIXEG-XHMOQMQQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and indicator in various chemical processes. The compound is characterized by its azo group, which is responsible for its color, and its strontium salt form, which enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4-sulfonic acid. This involves treating the compound with sodium nitrite in an acidic medium, usually hydrochloric acid, to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium, typically using sodium hydroxide. This results in the formation of the azo dye.

    Formation of Strontium Salt: The final step involves the addition of strontium chloride to the azo dye solution, resulting in the precipitation of the strontium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can result in the formation of corresponding amines.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and complexometric indicator in titrations.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.

    Industry: Utilized as a dye in textile and paper industries, providing vibrant and stable colors.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it an effective indicator in various chemical processes. The strontium ion enhances the solubility and stability of the compound, allowing it to function effectively in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-: Similar in structure but with different substituents, affecting its color and solubility.

    2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-hydroxyphenyl)azo-: Lacks the sulfonic acid group, resulting in different solubility and stability properties.

Uniqueness

The presence of the sulfonic acid group and the strontium salt form makes strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate unique. These features enhance its solubility, stability, and color properties, making it particularly useful in applications requiring these characteristics.

Properties

CAS No.

15792-20-8

Molecular Formula

C21H12N2O6SSr

Molecular Weight

508.015

IUPAC Name

strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C21H14N2O6S.Sr/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

OEQPSFXXSPIXEG-XHMOQMQQSA-L

SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Sr+2]

Origin of Product

United States

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